(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime
Description
Properties
IUPAC Name |
2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-11(15-18)12-3-2-4-13(9-12)20-10-14(17)16-5-7-19-8-6-16/h2-4,9,18H,5-8,10H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAKKGKXXDBEB-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}ethanone oxime
- Molecular Formula : C14H17N2O4
- Molecular Weight : 273.30 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a suitable aryl ketone with hydroxylamine hydrochloride in the presence of a base. The morpholinyl group is introduced through a nucleophilic substitution reaction on an appropriately substituted phenol derivative.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 (rat glioma) | 5.13 | Induces apoptosis and cell cycle arrest |
| HeLa (cervical cancer) | 8.34 | Inhibition of cell proliferation |
| A549 (lung cancer) | 7.50 | Induction of oxidative stress |
| MCF7 (breast cancer) | 6.20 | Modulation of apoptosis-related pathways |
These results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to an increase in apoptotic cells in treated populations, particularly in glioma cell lines .
- Cell Cycle Arrest : The compound has been observed to cause significant cell cycle arrest at various phases, predominantly in G0/G1 phase, suggesting its role in halting cellular proliferation .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the mechanism by which this compound exerts its cytotoxic effects, particularly in lung cancer cells .
Case Studies
Several case studies have documented the effects of this compound:
- Study on Glioma Cells : A study demonstrated that this compound significantly reduced viability in C6 glioma cells with an IC50 value of 5.13 µM, indicating its potential as a therapeutic agent for brain tumors .
- Combination Therapy : In combination with standard chemotherapeutics, this compound enhanced the efficacy of treatments like 5-fluorouracil (5-FU), suggesting potential for use in synergistic therapies against resistant cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Derivatives
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of (1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime with structurally related compounds:
Key Observations :
- This may improve solubility in polar solvents like ethanol or DMSO .
- Fluorinated Derivatives: Compounds like 3'-(Trifluoromethyl)Acetophenone Oxime exhibit lower solubility in polar solvents due to the hydrophobic CF₃ group but show higher thermal stability (boiling point: 255.4°C) .
- Halogenated Analogues : Bromophenyl derivatives (e.g., ) often display lower solubility and higher molecular weights, which may limit bioavailability.
Structural and Crystallographic Insights
- Hydrogen Bonding: The oxime group (-NOH) participates in intramolecular hydrogen bonds (e.g., O–H···N in ), stabilizing planar configurations.
- Crystal Packing : Morpholine-containing oximes may exhibit dimeric structures via intermolecular H-bonds, as seen in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
